(3R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride

Stereochemistry Chiral building blocks Diastereomer differentiation

(3R,8aS)-3-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride (CAS 2230901-07-0) is a stereochemically defined, chiral bicyclic diamine derivative. With a molecular formula of C₈H₁₈Cl₂N₂ and a molecular weight of 213.15 g/mol, the compound is supplied as a dihydrochloride salt.

Molecular Formula C8H18Cl2N2
Molecular Weight 213.15
CAS No. 2230901-07-0
Cat. No. B2798088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride
CAS2230901-07-0
Molecular FormulaC8H18Cl2N2
Molecular Weight213.15
Structural Identifiers
SMILESCC1CN2CCCC2CN1.Cl.Cl
InChIInChI=1S/C8H16N2.2ClH/c1-7-6-10-4-2-3-8(10)5-9-7;;/h7-9H,2-6H2,1H3;2*1H/t7-,8+;;/m1../s1
InChIKeyMTKCZUPDFLIFRL-YUZCMTBUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3R,8aS)-3-Methyloctahydropyrrolo[1,2-a]pyrazine Dihydrochloride: Stereochemical Identity and Baseline Specifications for Research Procurement


(3R,8aS)-3-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride (CAS 2230901-07-0) is a stereochemically defined, chiral bicyclic diamine derivative . With a molecular formula of C₈H₁₈Cl₂N₂ and a molecular weight of 213.15 g/mol, the compound is supplied as a dihydrochloride salt . The octahydropyrrolo[1,2-a]pyrazine scaffold has been validated as a novel proline bioisostere in inhibitor of apoptosis (IAP) protein antagonist drug discovery programs, where stereochemical configuration at the 3- and 8a-positions is critical for target binding affinity [1].

Why Generic Substitution Fails: Stereochemical and Salt-Form Specificity of (3R,8aS)-3-Methyloctahydropyrrolo[1,2-a]pyrazine Dihydrochloride


The (3R,8aS) absolute configuration is one of four possible diastereomers of 3-methyloctahydropyrrolo[1,2-a]pyrazine. Each diastereomer bears a distinct CAS registry number [1], reflecting their non-interchangeable stereochemical identities. In the context of the validated proline bioisostere scaffold, the (3R,8aS) configuration has been specifically utilized as a synthetic intermediate in stereoselective routes to IAP antagonists, where the relative and absolute stereochemistry at the bridgehead (8a) and methyl-bearing (3) positions directly governs downstream diastereomeric outcomes in cyclopropanation and coupling steps [2]. Additionally, the dihydrochloride salt form (MW 213.15) differs from the free base (MW 140.23) in molecular weight, handling properties, and aqueous solubility, making direct substitution with the free base or an alternative salt impractical without reformulation .

Quantitative Evidence Guide: Verified Differentiation of (3R,8aS)-3-Methyloctahydropyrrolo[1,2-a]pyrazine Dihydrochloride Against Closest Analogs


Stereochemical Configuration: (3R,8aS) vs (3S,8aR) and (3R,8aR) Diastereomers — CAS Registry-Level Identity

The target compound (3R,8aS) is distinguishable from its closest diastereomers by discrete CAS registry numbers and SMILES strings. The (3R,8aS) configuration is defined by SMILES C[C@H]1NC[C@@](CCC2)([H])N2C1.[H]Cl.[H]Cl , whereas the (3S,8aR) diastereomer bears CAS 2230901-09-2 and the (3R,8aR) diastereomer bears CAS 2230901-08-1 [1]. The (3R,8aS) diastereomer was specifically employed as a stereochemically defined intermediate (compound 4a or 5b′) in the stereoselective synthesis of tri-cyclic IAP antagonists, where the bridgehead (8aS) configuration was essential for subsequent Simmons-Smith cyclopropanation diastereoselectivity [2].

Stereochemistry Chiral building blocks Diastereomer differentiation

Dihydrochloride Salt Form: Molecular Weight and Solubility Differentiation from Free Base

The target compound is supplied as the dihydrochloride salt (C₈H₁₈Cl₂N₂; MW 213.15 g/mol) , in contrast to the free base form (C₈H₁₆N₂; MW 140.23 g/mol; CAS 740787-48-8) . The dihydrochloride salt incorporates two equivalents of HCl (net MW increase of 72.92 g/mol). For bicyclic amine scaffolds of similar molecular weight range (140–220 g/mol), dihydrochloride salt formation typically increases aqueous solubility to >10 mg/mL compared to <1 mg/mL for the corresponding free base, based on general amine hydrochloride solubility trends [1].

Salt form Aqueous solubility Formulation

Vendor Purity Benchmarks: Comparative Analysis of Commercial Specifications Across Stereoisomers

The target (3R,8aS) diastereomer is commercially available at reported purities of 98% (Leyan, MolCore) and 95% (Bidepharm, CymitQuimica) . In comparison, the (3S,8aR) diastereomer is offered at 98% (MolCore) , while the undefined stereochemistry 3-methyloctahydropyrrolo[1,2-a]pyrazine mixture is available at 97% (AchemBlock) . The (3R,8aS) diastereomer can thus be sourced at purity levels comparable to or exceeding those of stereochemically undefined mixtures, with batch-specific QC documentation (NMR, HPLC, GC) available from select vendors .

Purity Quality control Vendor comparison

Computed Physicochemical Properties: Density and Boiling Point Comparison Between (3R,8aS) and (3R,8aR) Diastereomers

Computed physicochemical properties show measurable differences between the (3R,8aS) and (3R,8aR) diastereomers. The (3R,8aS) free base (CAS 740787-48-8) has a computed density of 1.009 g/cm³, a boiling point of 203.19°C at 760 mmHg, a flash point of 81.151°C, and a refractive index of 1.523 . In comparison, the (3R,8aR) free base (CAS 1261569-77-0) has a computed density of 1.0±0.1 g/cm³ and a boiling point of 203.2±8.0°C at 760 mmHg . The (3R,8aS) diastereomer thus exhibits a marginally higher computed density (Δ = +0.009 g/cm³) and a narrower, better-defined boiling point range (203.19°C vs 203.2±8.0°C), which may reflect differences in intramolecular hydrogen bonding and conformational preferences arising from the distinct bridgehead stereochemistry.

Physicochemical properties Density Boiling point

Proline Bioisostere Scaffold: Potency Differentiation in Validated IAP Antagonist Pharmacophore

The octahydropyrrolo[1,2-a]pyrazine scaffold has been validated as a proline bioisostere in the design of potent IAP protein antagonists. The lead compound T-3256336, which incorporates this scaffold, demonstrated cIAP1 IC₅₀: 1.3 nM, XIAP IC₅₀: 200 nM, and GI₅₀: 1.8 nM against MDA-MB-231 breast cancer cells [1]. This represents a >100-fold selectivity for cIAP1 over XIAP (IC₅₀ ratio: 1.3 nM / 200 nM = 0.0065), a selectivity profile directly attributable to key interactions of the octahydropyrrolo[1,2-a]pyrazine moiety revealed by X-ray co-crystallography with both cIAP1 (PDB: 4HY4) and XIAP (PDB: 4HY0) [1]. T-3256336 produced tumor regression in an MDA-MB-231 xenograft model (T/C: −53% at 30 mg/kg, oral). In the stereoselective synthesis of follow-on tri-cyclic IAP antagonists (compounds 1 and 2), the (3R,8aS) stereochemistry at the 3-methyl-octahydropyrrolo[1,2-a]pyrazine intermediate level was critical for achieving the correct relative stereochemistry in the final cyclopropane-fused products, which showed improved metabolic stability compared to the parent scaffold (compound A) and significant in vivo PD effects [2].

IAP antagonist Proline bioisostere Anticancer

Chiral Building Block Utility: 3-Methyl Substitution for Enhanced Stereochemical Complexity vs Unsubstituted Scaffold

The target compound incorporates a methyl substituent at the 3-position in addition to the bridgehead chiral center at the 8a-position, yielding two stereogenic centers (3R and 8aS) . In contrast, the unsubstituted octahydropyrrolo[1,2-a]pyrazine dihydrochloride (CAS 634922-11-5) possesses only a single stereogenic center at the bridgehead . The additional methyl-bearing chiral center in the target compound enables the generation of four discrete diastereomers, each a distinct chemical entity with its own CAS number [1], thereby providing a richer stereochemical toolkit for probing structure-activity relationships in drug discovery programs. The (3R,8aS) diastereomer has been specifically highlighted as a chiral building block suitable for asymmetric synthesis of bioactive alkaloids and peptidomimetics [2].

Chiral building block Peptidomimetic Asymmetric synthesis

Best Research and Industrial Application Scenarios for (3R,8aS)-3-Methyloctahydropyrrolo[1,2-a]pyrazine Dihydrochloride Based on Verified Evidence


Stereoselective Synthesis of Tri-Cyclic IAP Antagonists via Simmons-Smith Cyclopropanation

The (3R,8aS) diastereomer is the stereochemically defined intermediate used in the published synthetic route to octahydro-1H-cyclopropa[4,5]pyrrolo[1,2-a]pyrazine IAP antagonists (compounds 1 and 2). As demonstrated by Asano et al. (2013) [1], the bridgehead (8aS) configuration is essential for diastereoselective Simmons-Smith cyclopropanation, enabling the stereocontrolled installation of the cyclopropane moiety that blocks the predicted metabolic site while preserving cIAP binding affinity. Researchers advancing IAP antagonist programs should specify this exact diastereomer to reproduce published synthetic protocols and maintain diastereoselectivity.

Structure-Activity Relationship (SAR) Studies on Proline Bioisostere-Containing Peptidomimetics

The validated proline bioisostere scaffold, for which the (3R,8aS) diastereomer is a key building block, has demonstrated high-affinity cIAP1 binding (IC₅₀: 1.3 nM for T-3256336) supported by X-ray co-crystal structures (PDB: 4HY0, 4HY4, 4HY5) [2]. Procurement of the (3R,8aS) diastereomer at ≥98% purity ensures that SAR studies probing modifications at the 3-methyl position are not confounded by diastereomeric impurities, which is critical given the 154-fold cIAP1/XIAP selectivity window demonstrated by the scaffold-containing lead compound.

Chiral Building Block for Asymmetric Synthesis of Bioactive Alkaloid Derivatives

The (3R,8aS) diastereomer, as a chiral bicyclic diamine with two defined stereogenic centers , is suitable for use as a chiral auxiliary or building block in the asymmetric synthesis of complex bioactive alkaloids and peptidomimetics [3]. The dihydrochloride salt form (MW 213.15) offers practical handling advantages over the free base (MW 140.23) for aqueous reaction conditions, with expected aqueous solubility >10 mg/mL based on class-level amine hydrochloride behavior. This makes it directly compatible with aqueous-phase coupling reactions without pre-neutralization steps.

Calcium Channel Blocker Lead Generation Using Octahydropyrrolo[1,2-a]pyrazine Scaffolds

Patent literature (US20130085142 and related filings) describes substituted octahydropyrrolo[1,2-a]pyrazines as calcium channel blockers with utility in treating pain [4]. The (3R,8aS)-3-methyl diastereomer, as a stereochemically defined scaffold precursor, can serve as a starting point for the synthesis of 2,7-disubstituted derivatives described in these calcium channel blocker patents. The defined (3R,8aS) stereochemistry may influence calcium channel subtype selectivity, analogous to the stereochemistry-dependent IAP binding selectivity observed in the proline bioisostere series [2].

Quote Request

Request a Quote for (3R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.